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Compound of Interest

Compound Name: TCJL37

Cat. No.: B611249 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the TYK2 inhibitor TCJL37 with other relevant Janus kinase (JAK)

inhibitors. The information is presented to facilitate independent verification and further

investigation into the potency and selectivity of these compounds.

TCJL37 is a potent inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK)

family of non-receptor tyrosine kinases.[1][2] TYK2 plays a crucial role in the signaling

pathways of several cytokines, including interleukins (IL)-12, IL-23, and type I interferons,

making it an attractive therapeutic target for a range of autoimmune and inflammatory

diseases. TCJL37 has been shown to inhibit the IL-12-induced phosphorylation of STAT4, a

key downstream event in the TYK2 signaling cascade.[3]

This guide provides a comparative analysis of TCJL37's potency against other known TYK2

and JAK inhibitors, detailed experimental protocols for key assays, and visualizations of the

relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Potency of JAK
Inhibitors
The following tables summarize the inhibitory potency (IC50 or Ki) of TCJL37 and selected

alternative JAK inhibitors against the four members of the JAK family: TYK2, JAK1, JAK2, and

JAK3. This data allows for a direct comparison of the potency and selectivity of these

compounds.
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Table 1: Biochemical Inhibitory Potency of Selected JAK Inhibitors

Compound TYK2 JAK1 JAK2 JAK3
Selectivity
Profile

TCJL37
Ki: 1.6 nM[1]

[2][3]

Data not

available

Data not

available

Data not

available

Shows some

selectivity for

TYK2 over

JAK1/2/3.[1]

[2]

Deucravacitin

ib

IC50: 1.0 nM

(JH2 domain)

[4]

IC50:

>10,000 nM

IC50:

>10,000 nM

IC50:

>10,000 nM

Allosteric

inhibitor with

high

selectivity for

TYK2.

Brepocitinib
IC50: ~22.7

nM

IC50: ~16.8

nM

IC50: ~76.6

nM

IC50: >6,000

nM

Dual

TYK2/JAK1

inhibitor.[1]

Ropsacitinib IC50: 17 nM IC50: 383 nM IC50: 74 nM
Data not

available

Dual

TYK2/JAK2

inhibitor.

Tofacitinib
IC50: 16-34

nM[3]

IC50: 1.7-3.7

nM[3]

IC50: 1.8-4.1

nM[3]

IC50: 0.75-

1.6 nM[3]

Pan-JAK

inhibitor.

Note: IC50 and Ki values can vary depending on the specific assay conditions. Data presented

here is for comparative purposes.

Table 2: Cellular Inhibitory Potency of TCJL37
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Assay Cell Type EC50

IL-12 induced pSTAT4

inhibition
- 224 nM[3]

IL-12 induced IFN-γ production Human PBMCs 168 nM[3]

IL-18 induced IFN-γ production Human PBMCs 737 nM[3]

Experimental Protocols
Detailed methodologies are crucial for the independent verification of potency data. Below are

representative protocols for key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE™
Kinase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified

kinase.

Materials:

Purified recombinant JAK enzymes (TYK2, JAK1, JAK2, JAK3)

Z'-LYTE™ Kinase Assay Kit (or similar)

ATP

Test compounds (e.g., TCJL37) dissolved in DMSO

384-well plates

Procedure:

Serially dilute the test compounds in DMSO.

Prepare a kinase reaction buffer containing the purified kinase and a suitable peptide

substrate.
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Add the diluted test compounds and ATP to the kinase reaction buffer in the wells of a 384-

well plate.

Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the

kinase reaction to proceed.

Add a development solution to stop the reaction and generate a fluorescent signal.

Measure the fluorescence using a microplate reader.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-STAT (pSTAT) Assay
This assay measures the inhibition of cytokine-induced phosphorylation of STAT proteins in

whole cells.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line

Cytokines (e.g., IL-12)

Test compounds (e.g., TCJL37) dissolved in DMSO

Fixation and permeabilization buffers

Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT4)

Flow cytometer

Procedure:

Pre-incubate the cells with serially diluted test compounds for a specified time.

Stimulate the cells with a specific cytokine (e.g., IL-12) to induce STAT phosphorylation.

Fix and permeabilize the cells to allow intracellular antibody staining.
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Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT

protein of interest.

Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in the

presence of the inhibitor.

Calculate the percentage of inhibition for each compound concentration and determine the

EC50 value.

Mandatory Visualization
Signaling Pathway of TYK2 Inhibition
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of

intervention for a TYK2 inhibitor like TCJL37.
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Caption: TYK2 signaling pathway and inhibition by TCJL37.

Experimental Workflow for IC50 Determination
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This diagram outlines the general workflow for determining the half-maximal inhibitory

concentration (IC50) of a compound.

Prepare serial dilutions
of test compound
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to assay plates
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(e.g., fluorescence)
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Caption: General workflow for IC50 determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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